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Compound of Interest

Compound Name: 2-Ethyl-4-methyl-1-pentene

Cat. No.: B13799448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides comprehensive information on the chemical compound 2,4-

dimethyl-1-hexene. It addresses the common confusion surrounding its nomenclature, details

its physicochemical properties, outlines safety and handling procedures, and provides a

representative experimental protocol for its synthesis. This document is intended to serve as a

valuable resource for professionals in research and development who may be working with or

considering this compound in their scientific endeavors.

Nomenclature and Identification
A critical point of clarification for this compound is its correct IUPAC name. While it may be

encountered under the non-standard name "2-Ethyl-4-methyl-1-pentene," this name violates

the IUPAC rule of selecting the longest possible carbon chain that includes the double bond.

The correct and unambiguous IUPAC name is 2,4-dimethyl-1-hexene.

IUPAC Name: 2,4-dimethyl-1-hexene

CAS Number: 16746-87-5[1]

Synonyms: 2,4-Dimethylhex-1-ene, 1-Hexene, 2,4-dimethyl-
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The logical relationship between the incorrect and correct nomenclature is outlined in the

diagram below.

Nomenclature Clarification

Incorrect Name:
2-Ethyl-4-methyl-1-pentene

Reason for Error:
Incorrect parent chain selection.
The longest chain including the

double bond is a hexane, not a pentene.

Correct IUPAC Name:
2,4-dimethyl-1-hexene

CAS Number:
16746-87-5

Click to download full resolution via product page

Caption: IUPAC Nomenclature Clarification.

Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dimethyl-1-hexene is presented in the

table below for easy reference and comparison.

Property Value

Molecular Formula C8H16

Molecular Weight 112.21 g/mol [2]

Appearance Colorless to almost colorless clear liquid[1]

Boiling Point 111 °C

Density 0.719 g/mL

Refractive Index 1.411

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,4-dimethyl-1-

hexene.
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¹H NMR (400 MHz, CDCl₃): Key chemical shifts (δ, ppm) are approximately 4.73 (s, 1H),

4.65 (s, 1H), 2.03 (m, 2H), 1.79 (m, 2H), 1.68 (s, 3H), 1.35 (m, 1H), 1.12 (d, 3H), 0.89 (t, 3H),

0.83 (d, 3H).[3]

¹³C NMR: Expected signals would include those for the sp² carbons of the double bond

(~145 ppm and ~110 ppm), as well as signals for the various sp³ carbons of the alkyl groups.

Infrared (IR) Spectroscopy: Characteristic peaks would be expected for C=C stretching

(~1650 cm⁻¹), =C-H stretching (~3080 cm⁻¹), and C-H stretching of the alkyl groups (~2850-

2960 cm⁻¹).

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 112.

Fragmentation patterns would be consistent with the branched alkene structure.[4]

Safety and Handling
2,4-Dimethyl-1-hexene is a flammable liquid and should be handled with appropriate safety

precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Statements:

H225: Highly flammable liquid and vapor.

H304: May be fatal if swallowed and enters airways.[2]

Precautionary Statements:

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.

No smoking.[1]

P233: Keep container tightly closed.

P240: Ground and bond container and receiving equipment.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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P331: Do NOT induce vomiting.

P403+P235: Store in a well-ventilated place. Keep cool.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety

information before handling this compound.

Experimental Protocols: Synthesis via Wittig
Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.

Below is a representative protocol for the synthesis of 2,4-dimethyl-1-hexene from 4-methyl-2-

pentanone.

Reaction Scheme:

(CH₃)₂CHCH₂C(O)CH₃ + (C₆H₅)₃P=CH₂ → (CH₃)₂CHCH₂C(=CH₂)CH₃ + (C₆H₅)₃PO

Materials:

Methyltriphenylphosphonium bromide

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

4-Methyl-2-pentanone

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for anhydrous reactions (oven-dried)

Magnetic stirrer and stir bar
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Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

Ylide Preparation:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, a nitrogen inlet, and a rubber septum, suspend methyltriphenylphosphonium

bromide in anhydrous THF under a nitrogen atmosphere.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of n-butyllithium in hexanes dropwise via syringe over 30 minutes,

maintaining the temperature below 5 °C. The formation of the orange-red ylide will be

observed.

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

Wittig Reaction:

To the ylide solution at 0 °C, add a solution of 4-methyl-2-pentanone in anhydrous THF

dropwise via syringe over 30 minutes.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm

to room temperature and stir for 4 hours. The disappearance of the ylide color will indicate

the reaction is proceeding.

Work-up and Purification:

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation to yield pure 2,4-dimethyl-1-

hexene.

The following diagram illustrates the general workflow for this synthesis.
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Synthesis Workflow: Wittig Reaction

Start: Reactants
(Methyltriphenylphosphonium bromide,

n-BuLi, 4-Methyl-2-pentanone)

Ylide Formation
(Anhydrous THF, 0°C)

Wittig Reaction
(Addition of Ketone, RT)

Aqueous Work-up
(NH4Cl quench, Extraction)

Purification
(Drying, Distillation)

Final Product:
2,4-dimethyl-1-hexene

Click to download full resolution via product page

Caption: Wittig Synthesis Workflow.
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Conclusion
This technical guide has provided a detailed overview of 2,4-dimethyl-1-hexene, emphasizing

its correct IUPAC nomenclature and providing essential data for its handling, characterization,

and synthesis. By clarifying common points of confusion and presenting key information in a

structured format, this document aims to support the work of researchers and professionals in

the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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